molecular formula C15H13ClO2 B596414 4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid CAS No. 1261978-68-0

4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid

Cat. No. B596414
CAS RN: 1261978-68-0
M. Wt: 260.717
InChI Key: JOSUHCXCRQKFKP-UHFFFAOYSA-N
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Description

3-Chloro-4-methylphenyl isocyanate is a colorless liquid with an acrid odor . It’s denser than water and used to make other chemicals .


Synthesis Analysis

There are some studies on the synthesis of compounds similar to the one you’re interested in . For instance, triorganotin (IV) compounds were prepared and confirmed by various techniques .


Molecular Structure Analysis

The molecular formula for 3-Chloro-4-methylphenyl isocyanate is C8H6ClNO . Its molecular weight is 167.592 .


Chemical Reactions Analysis

Isocyanates and thioisocyanates, such as 3-Chloro-4-methylphenyl isocyanate, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-methylphenyl isocyanate include a melting point of 36-40 °C and a molecular weight of 167.592 .

Mechanism of Action

Some isocyanates react with water to form amines and liberate carbon dioxide . Base-catalysed reactions of isocyanates with alcohols should be carried out in inert solvents .

Safety and Hazards

This compound is toxic by ingestion, inhalation, and skin absorption . It’s also flammable and decomposes in water . Contact may irritate skin, eyes, and mucous membranes .

properties

IUPAC Name

4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-5-13(14(16)7-9)12-6-4-11(15(17)18)8-10(12)2/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSUHCXCRQKFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690227
Record name 2'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261978-68-0
Record name 2'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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